molecular formula C14H16Cl3N3 B1443535 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride CAS No. 1255099-37-6

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride

Cat. No. B1443535
CAS RN: 1255099-37-6
M. Wt: 332.7 g/mol
InChI Key: NWNUSHQFIUQGSZ-UHFFFAOYSA-N
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Description

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride is a chemical compound with the CAS Number: 1187830-71-2 . It has a molecular weight of 296.2 and its IUPAC name is 7-benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride . The compound is stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H14ClN3.ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;/h1-5,10H,6-9H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm^3 . Its boiling point is 396.6±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 64.7±3.0 kJ/mol . The flash point is 193.6±27.9 °C . The index of refraction is 1.626 . The molar refractivity is 72.2±0.3 cm^3 . It has 3 H bond acceptors, 0 H bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Pharmaceutical Research

This compound is a potential precursor for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with antiviral, antibacterial, or anticancer properties .

Material Science

In material science, this compound could be used to create novel organic semiconductors due to its pyrimidine ring, which can be a good electron acceptor. This property is valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices .

Chemical Synthesis

The compound serves as a building block in chemical synthesis. It can be used to construct more complex molecules through various chemical reactions, including substitutions and coupling reactions, which are fundamental in organic synthesis .

Biological Studies

As a benzylated pyrimidine, it can be used in biological studies to probe the function of nucleic acids. Modified nucleotides like this compound can help in understanding DNA replication and RNA transcription processes .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be explored for their potential use as pesticides or herbicides. The chloro and benzyl groups present in the molecule may interact with specific biological pathways in pests .

Catalysis

This compound might act as a ligand for metal catalysts in asymmetric synthesis. The nitrogen atoms in the pyrimidine ring can coordinate to metals, creating complexes that are useful in catalytic cycles .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary statements include P261, P264, P270, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Future Directions

The compound can be used to prepare other compounds, such as a compound that acts as a PARP inhibitor . This suggests potential applications in the field of medicinal chemistry, particularly in the development of treatments for diseases where PARP plays a role, such as cancer.

properties

IUPAC Name

7-benzyl-4-chloro-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3.2ClH/c15-14-12-6-7-18(9-13(12)16-10-17-14)8-11-4-2-1-3-5-11;;/h1-5,10H,6-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNUSHQFIUQGSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=NC=N2)Cl)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743775
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride

CAS RN

1255099-37-6
Record name 7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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